molecular formula C6H15ClN2O B14093917 (R)-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde

(R)-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde

Cat. No.: B14093917
M. Wt: 166.65 g/mol
InChI Key: JYPDNYIALLIMPJ-FYZOBXCZSA-N
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Description

®-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde is a chemical compound with a complex structure that includes a morpholine ring, a methyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde typically involves the reaction of morpholine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is monitored using advanced analytical techniques to ensure consistent quality and efficiency. The use of automated systems and process control technologies helps in maintaining the desired reaction conditions and minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

®-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions of ®-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from the reactions of ®-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde depend on the type of reaction and the reagents used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield reduced amine derivatives.

Scientific Research Applications

®-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde include:

    Morpholine derivatives: Compounds with similar morpholine ring structures.

    Methylamine derivatives: Compounds containing methylamine groups.

Uniqueness

®-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C6H15ClN2O

Molecular Weight

166.65 g/mol

IUPAC Name

N-methyl-1-[(3R)-morpholin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H14N2O.ClH/c1-7-4-6-5-9-3-2-8-6;/h6-8H,2-5H2,1H3;1H/t6-;/m1./s1

InChI Key

JYPDNYIALLIMPJ-FYZOBXCZSA-N

Isomeric SMILES

CNC[C@@H]1COCCN1.Cl

Canonical SMILES

CNCC1COCCN1.Cl

Origin of Product

United States

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